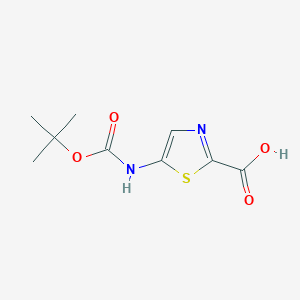

5-(Boc-amino)thiazole-2-carboxylic acid

Description

BenchChem offers high-quality 5-(Boc-amino)thiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Boc-amino)thiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-5-4-10-6(16-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWARRBACZKJRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Boc-amino)thiazole-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Boc-amino)thiazole-2-carboxylic Acid

Introduction

5-(tert-butoxycarbonylamino)thiazole-2-carboxylic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates three key features: a thiazole core, a carboxylic acid, and an acid-labile Boc-protected amine. This trifecta of functionality makes it a versatile scaffold for constructing complex molecules, particularly in the synthesis of pharmacologically active compounds.[1][2] The aminothiazole motif is a privileged structure found in numerous bioactive agents, including antibacterial, anti-inflammatory, and anti-cancer drugs like Dasatinib.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this valuable synthetic intermediate, with a focus on its practical application in a research setting.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in a laboratory setting. While specific experimental data for the 5-amino-2-carboxy isomer is sparse in readily available literature, its properties can be reliably inferred from its well-documented isomer, 2-(Boc-amino)thiazole-5-carboxylic acid (CAS No. 302964-02-9), which shares the same molecular formula and functional groups.

Core Structure Analysis

The molecule's architecture is centered on a five-membered thiazole ring, which provides a rigid and planar core. The carboxylic acid at the 2-position and the Boc-protected amine at the 5-position serve as primary handles for synthetic modification.

Physicochemical Data Summary

The following table summarizes the key physical and chemical identifiers, primarily based on the closely related 2-amino-5-carboxy isomer.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₄S | |

| Molecular Weight | 244.27 g/mol | [4] |

| Appearance | Solid (typically white to off-white) | |

| CAS Number | 302964-02-9 (for 2-amino-5-carboxy isomer) | |

| InChI Key | QNFLEDLPOVONCN-UHFFFAOYSA-N | |

| SMILES String | [s]1c(ncc1C(=O)O)NC(=O)OC(C)(C)C |

Spectroscopic Profile

Characterization of 5-(Boc-amino)thiazole-2-carboxylic acid relies on standard spectroscopic techniques. The expected spectral features are highly characteristic of its constituent functional groups.

-

¹H NMR Spectroscopy : The proton of the carboxylic acid (–COOH) is expected to be highly deshielded, appearing as a broad singlet in the 10–12 ppm region.[5] This signal's breadth is due to hydrogen bonding and its disappearance upon a D₂O shake is a definitive confirmation. The thiazole ring proton will appear in the aromatic region, and the nine equivalent protons of the tert-butyl group (–C(CH₃)₃) of the Boc protector will produce a sharp, strong singlet around 1.5 ppm.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically found in the 160–180 ppm range.[5] The carbonyl carbon of the Boc group appears around 150-155 ppm, while the quaternary carbon and methyl carbons of the Boc group resonate at approximately 80 ppm and 28 ppm, respectively.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two features. A very broad and strong O–H stretching absorption from the carboxylic acid dimer is observed from 2500 to 3300 cm⁻¹.[5] Overlapping this is a strong, sharp carbonyl (C=O) stretching absorption from the carboxylic acid at approximately 1710 cm⁻¹.[5] The Boc group also contributes a carbonyl stretch, typically around 1690-1720 cm⁻¹.

Synthesis and Purification

This compound is most commonly prepared via the hydrolysis of its corresponding ethyl ester, a robust and high-yielding transformation. The causality behind this choice is the stability of the Boc protecting group under basic hydrolysis conditions, which selectively cleaves the ester.[6][]

Experimental Protocol: Saponification of Ethyl 5-(Boc-amino)thiazole-2-carboxylate

This protocol is adapted from established procedures for the 2-amino-5-carboxylate isomer and is directly applicable.[8]

-

Suspension: Suspend the starting material, ethyl 5-(Boc-amino)thiazole-2-carboxylate (1 equivalent), in methanol.

-

Hydrolysis: To the vigorously stirred suspension, slowly add an aqueous solution of 2 M Sodium Hydroxide (NaOH) (2-3 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

-

Acidification: Cool the remaining aqueous solution in an ice bath and adjust the pH to 1-2 by the dropwise addition of 6 M Hydrochloric Acid (HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Isolation: Stir the suspension for approximately one hour to ensure complete precipitation. Collect the resulting solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and dry under vacuum to afford the final product.[8]

Trustworthiness: This self-validating protocol relies on a pH-driven precipitation. The desired product is insoluble in the final acidic aqueous medium, while the starting material and byproducts remain in solution, ensuring a high-purity isolation.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-(Boc-amino)thiazole-2-carboxylic acid stems from its two orthogonal functional groups, which can be addressed selectively.

Amide Bond Formation

The carboxylic acid is readily converted into amides, a cornerstone reaction in drug development. This requires activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine.

Expertise & Experience: While simpler reagents like carbodiimides (e.g., EDC) can be used, modern coupling agents such as HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred.[9] The choice of HCTU is driven by its high efficiency, rapid reaction times, and low rates of epimerization for chiral substrates. The addition of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.[9]

Protocol: Amide Coupling with HCTU

-

Dissolve 5-(Boc-amino)thiazole-2-carboxylic acid (1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add the desired primary or secondary amine (1-1.2 eq.), HCTU (1.1 eq.), and DIEA (2-3 eq.).

-

Stir the reaction mixture at room temperature overnight.

-

Perform an aqueous workup to remove water-soluble reagents and byproducts.

-

Purify the crude product using flash column chromatography.

Boc Group Deprotection

The Boc group is a quintessential acid-labile protecting group.[6] Its removal unmasks the primary amine, which can then participate in subsequent reactions such as further amide couplings, reductive aminations, or sulfonamide formations.

Expertise & Experience: The choice of acid is critical. Trifluoroacetic acid (TFA), typically used as a solution in DCM (e.g., 20-50% v/v), is highly effective and its volatility simplifies removal post-reaction.[9][10] An alternative is a solution of hydrogen chloride in an organic solvent like 1,4-dioxane or diethyl ether.[10][11] This method is often preferred when the final product is desired as an HCl salt, which can improve crystallinity and stability. The mechanism involves protonation of the Boc carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[6]

Protocol: Deprotection with TFA

-

Dissolve the Boc-protected substrate in DCM.

-

Add TFA (typically 20-50% of the total volume) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aq. NaHCO₃) to yield the free amine.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a key component in a wide array of biologically active molecules.[1] 5-(Boc-amino)thiazole-2-carboxylic acid serves as a crucial intermediate in the synthesis of compounds targeting various diseases. For instance, it is a reactant used in the preparation of 2-aminocarboxamidothiazoles, which have been investigated as inhibitors of Src-family kinases, a class of enzymes implicated in cancer progression.[8][12] Its bifunctional nature allows for the systematic exploration of chemical space around the thiazole core, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.[3]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure safety.

-

Hazards: This compound is classified as an irritant, causing skin and eye irritation.[13][14] It may also cause respiratory irritation.[13][14] The toxicological properties have not been fully investigated.[13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13][14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] It is incompatible with strong oxidizing agents.[13][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

5-(Boc-amino)thiazole-2-carboxylic acid is a highly functionalized and synthetically versatile building block. Its key attributes—a stable heterocyclic core, an activatable carboxylic acid, and a protected amine that can be unmasked under mild acidic conditions—provide researchers with a powerful tool for the synthesis of complex molecular architectures. A thorough understanding of its reactivity, spectroscopic signatures, and handling requirements enables its effective and safe deployment in the pursuit of novel therapeutic agents.

References

-

Bune, M., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

-

Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

-

PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Retrieved from PubChem. [Link]

-

Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

-

Kumar, R., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Kauer, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

-

Dufour, F., et al. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

Sources

- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID | 302964-02-9 [chemicalbook.com]

- 9. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID [chemicalbook.com]

- 13. fishersci.ca [fishersci.ca]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-(Boc-amino)thiazole-2-carboxylic acid: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often rely on a core set of versatile molecular scaffolds. Among these, 5-(Boc-amino)thiazole-2-carboxylic acid has emerged as a pivotal building block, particularly in the development of targeted cancer therapies. Its intrinsic structural features—a protected amine for selective reactivity and a carboxylic acid for amide bond formation—make it an ideal linchpin for constructing complex molecular architectures.

This technical guide offers a comprehensive exploration of 5-(tert-butoxycarbonyl-amino)thiazole-2-carboxylic acid, from its fundamental physicochemical properties to its critical role in the synthesis of life-saving pharmaceuticals. As Senior Application Scientists, our goal is to provide not just a recitation of facts, but a deeper understanding of the causality behind its synthetic utility and biological significance, grounded in established scientific principles and field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical characteristics is the bedrock of its effective application in synthesis and drug development.

Molecular Identity and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₄S | |

| Molecular Weight | 244.27 g/mol | |

| CAS Number | 302964-02-9 | |

| Appearance | Solid | |

| Purity | ≥ 95% | [1] |

| Storage Temperature | Ambient | [1] |

Spectroscopic Signature

While a dedicated, publicly available spectrum for 5-(Boc-amino)thiazole-2-carboxylic acid is not readily found, we can reliably predict its spectroscopic characteristics based on its functional groups and data from structurally analogous compounds, such as 2-aminothiazole-4-carboxylic acid derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (DMSO-d₆):

-

~12.8 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. Its chemical shift is highly dependent on concentration and solvent.[2][4]

-

~8.0 ppm (s, 1H): This singlet is attributed to the proton on the thiazole ring (H4).

-

~1.5 ppm (s, 9H): A strong singlet representing the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.[5]

-

-

¹³C NMR (DMSO-d₆):

-

~170 ppm: Carbonyl carbon of the carboxylic acid.[6]

-

~165 ppm: Carbonyl carbon of the Boc group.[6]

-

~155-160 ppm: C2 and C5 carbons of the thiazole ring, influenced by the nitrogen and sulfur atoms.

-

~110-120 ppm: C4 carbon of the thiazole ring.[3]

-

~80 ppm: Quaternary carbon of the Boc group.

-

~28 ppm: Methyl carbons of the Boc group.[5]

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic peaks for its functional groups:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[4][7]

-

~3100 cm⁻¹: N-H stretch of the Boc-protected amine.

-

~1725-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[7]

-

~1700-1680 cm⁻¹ (strong): C=O stretch of the urethane (Boc group).[2]

-

~1620 cm⁻¹: C=N stretch of the thiazole ring.[3]

Mass Spectrometry (Predicted)

In mass spectrometry, fragmentation would likely involve the loss of the Boc group (100 amu) or the carboxylic acid group (45 amu).

-

[M-100]+: Loss of the Boc group to yield the 2-amino-5-thiazolecarboxylic acid radical cation.

-

[M-45]+: Loss of the COOH group.

-

Acylium ion (R-CO⁺): Cleavage of the C-C bond adjacent to the carbonyl can also be expected.[8][9]

Synthesis and Manufacturing: A Validated Protocol

The most common and industrially viable route to 5-(Boc-amino)thiazole-2-carboxylic acid is through the hydrolysis of its corresponding ethyl ester, ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate.[10][11] This precursor is typically synthesized via a multi-step process starting from simpler materials.

Experimental Protocol: Saponification of Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate

This protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup: To a stirred suspension of ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (1.0 eq) in a mixture of methanol and water, add a 2M aqueous solution of sodium hydroxide (2.5-3.0 eq) slowly at room temperature.

-

Causality: The use of a methanol/water solvent system ensures the solubility of both the ester starting material and the sodium hydroxide, facilitating an efficient reaction. The excess of NaOH drives the hydrolysis to completion.

-

-

Monitoring the Reaction: Stir the reaction mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Trustworthiness: Chromatographic monitoring provides a reliable, in-process check to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.

-

-

Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure to remove the methanol. b. Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 6N hydrochloric acid. A white precipitate will form.

-

Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in the aqueous medium, thus allowing for its isolation. c. Stir the suspension for an additional hour in the ice bath to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Trustworthiness: Washing with cold water minimizes the loss of the desired product while effectively removing impurities, leading to a purer final compound.

-

-

Drying and Characterization: Dry the collected white solid under vacuum to a constant weight. The purity and identity of the final product, 5-(Boc-amino)thiazole-2-carboxylic acid, should be confirmed by NMR, IR, and mass spectrometry, comparing the data to the expected values.

Workflow Diagram: Synthesis of 5-(Boc-amino)thiazole-2-carboxylic acid

Caption: Workflow for the synthesis of the target compound.

Application in Drug Discovery: The Synthesis of Dasatinib

The primary and most significant application of 5-(Boc-amino)thiazole-2-carboxylic acid is as a key intermediate in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5][12]

The synthesis of Dasatinib involves the amide coupling of 5-(Boc-amino)thiazole-2-carboxylic acid with N-(2-chloro-6-methylphenyl)-2-aminothiazole, followed by deprotection of the Boc group and subsequent reaction with a pyrimidine derivative. The carboxylic acid moiety of the title compound is crucial for forming the central amide bond that links the two key heterocyclic fragments of the Dasatinib molecule.[10]

Mechanism of Action of Dasatinib

Dasatinib functions by inhibiting multiple tyrosine kinases, with its primary target being the BCR-ABL fusion protein.[2] This aberrant protein, resulting from the Philadelphia chromosome translocation, exhibits constitutive kinase activity, leading to uncontrolled cell proliferation and the hallmark of CML.[10]

Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, a feature that distinguishes it from first-generation inhibitors like imatinib and contributes to its efficacy against imatinib-resistant mutations.[10] By blocking the ATP-binding site, Dasatinib prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell growth and survival, ultimately inducing apoptosis (programmed cell death) in malignant cells.[2]

Signaling Pathway Diagram: Dasatinib Inhibition of BCR-ABL

Caption: Dasatinib inhibits the BCR-ABL kinase pathway.

Conclusion

5-(Boc-amino)thiazole-2-carboxylic acid represents a quintessential example of a molecular building block that has profoundly impacted pharmaceutical development. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for medicinal chemists. The successful development of Dasatinib is a testament to the power of leveraging such strategic intermediates. As the quest for novel therapeutics continues, the principles of rational design and the use of versatile scaffolds like 5-(Boc-amino)thiazole-2-carboxylic acid will undoubtedly remain at the forefront of innovation in drug discovery.

References

-

Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

-

Das, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Apicule. (n.d.). 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid (CAS No: 302964-02-9). Retrieved from [Link]

-

NIST. (n.d.). Aminothiazole. Retrieved from [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-111. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(23), 5767. [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4553. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID [chemicalbook.com]

- 12. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-(Boc-amino)thiazole-2-carboxylic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides an in-depth technical overview of 5-(tert-butoxycarbonyl-amino)thiazole-2-carboxylic acid, a pivotal building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, physicochemical properties, spectroscopic characterization, and key synthetic applications, with a focus on the underlying principles and practical considerations that ensure success in the laboratory.

Introduction: The Strategic Importance of the Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in a variety of non-covalent interactions with biological targets. The incorporation of a carboxylic acid at the 2-position and a protected amine at the 5-position, as seen in 5-(Boc-amino)thiazole-2-carboxylic acid, creates a trifunctional building block of immense synthetic utility. This strategic arrangement allows for sequential and site-selective modifications, making it an invaluable asset in the construction of complex molecular architectures, particularly in the development of peptidomimetics and targeted therapies.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 5-(Boc-amino)thiazole-2-carboxylic acid is fundamental to its effective use.

Physicochemical Properties

The properties of this compound are summarized in the table below. The presence of both a carboxylic acid and a Boc-protecting group imparts a moderate polarity, influencing its solubility and handling characteristics.

| Property | Value | Source(s) |

| CAS Number | 302964-02-9 | [2] |

| Molecular Formula | C₉H₁₂N₂O₄S | [2] |

| Molecular Weight | 244.27 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 220-222 °C | [2] |

| Solubility | Soluble in methanol, DMF, and THF. Limited solubility in water. | Inferred from synthetic protocols[3][4] |

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following are the expected spectroscopic signatures for 5-(Boc-amino)thiazole-2-carboxylic acid.

-

¹H NMR (Nuclear Magnetic Resonance): In a solvent such as DMSO-d₆, the proton spectrum is expected to show a characteristic singlet for the thiazole ring proton. The protons of the tert-butyl group will present as a sharp singlet at approximately 1.5 ppm, and the acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The NH proton of the Boc group will also be present, its chemical shift being solvent-dependent.[5]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region, while the carbonyl of the Boc group will also be in a similar downfield region. The quaternary carbons of the tert-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm. The carbons of the thiazole ring will have distinct signals based on their electronic environment.[5]

-

IR (Infrared) Spectroscopy: Key vibrational frequencies include a broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A sharp C=O stretch from the carboxylic acid will be observed around 1700-1725 cm⁻¹, and the C=O of the Boc-carbamate will appear around 1710 cm⁻¹. N-H stretching and bending vibrations will also be present.[5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would be expected to show a prominent ion for [M-H]⁻. In positive mode, after loss of the Boc group, a fragment corresponding to the aminothiazole carboxylic acid may be observed.[4]

Synthesis and Purification

The most common laboratory-scale synthesis of 5-(Boc-amino)thiazole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester. This approach is efficient and yields a high-purity product.

Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

-

Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate

-

Methanol (MeOH)

-

2 M Sodium Hydroxide (NaOH) aqueous solution

-

6 N Hydrochloric Acid (HCl) aqueous solution

-

Deionized water

Procedure:

-

Suspend ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (1.0 eq) in methanol.

-

To the vigorously stirred suspension, slowly add an aqueous 2 M NaOH solution (3.0 eq).

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

-

Adjust the pH of the remaining aqueous suspension to 1-2 by the dropwise addition of 6 N HCl.

-

Stir the mixture for 1 hour. Sonication can be used to promote precipitation.

-

Collect the resulting white solid by filtration.

-

Wash the solid thoroughly with deionized water and dry under vacuum to afford the final product.

Trustworthiness of the Protocol: This self-validating system relies on the significant solubility difference between the sodium carboxylate salt intermediate (soluble in the aqueous methanol) and the final carboxylic acid product (insoluble in acidic water). The precipitation upon acidification provides a straightforward and efficient purification method, ensuring the removal of water-soluble impurities.

Key Synthetic Applications

The utility of 5-(Boc-amino)thiazole-2-carboxylic acid lies in its ability to undergo selective transformations at its carboxylic acid and protected amine functionalities.

Amide Bond Formation

The carboxylic acid moiety is readily activated for coupling with a wide range of amines to form amide bonds, a cornerstone reaction in the synthesis of peptidomimetics and other complex molecules.[1]

Sources

- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID | 302964-02-9 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

5-(Boc-amino)thiazole-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)thiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid, a critical building block in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document details a reliable three-step sequence starting from commercially available precursors. We will dissect the causality behind experimental choices, provide step-by-step protocols, and present a logical framework for producing this high-value compound. The guide emphasizes scientific integrity, offering field-proven insights to ensure reproducibility and high yields. Alternative strategies are also discussed to provide a broader context for synthetic planning.

Introduction: Significance and Strategic Overview

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors, antibacterial, and anti-inflammatory agents. The title compound, 2-(Boc-amino)thiazole-5-carboxylic acid, is particularly valuable due to its orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group provides robust protection for the 2-amino position under a wide range of conditions, yet it can be cleaved selectively under acidic conditions. The carboxylic acid at the 5-position serves as a versatile handle for amide bond formation and other key coupling reactions.

This guide focuses on the most industrially relevant and academically validated synthesis, which proceeds in three primary stages:

-

Hantzsch Thiazole Synthesis: Formation of the core heterocyclic system to yield Ethyl 2-aminothiazole-5-carboxylate.

-

Amine Protection: Introduction of the Boc protecting group onto the 2-amino functionality.

-

Ester Hydrolysis: Saponification of the ethyl ester to afford the final carboxylic acid product.

We will explore the mechanistic underpinnings and practical considerations of each step to provide a holistic understanding of the process.

A Note on Nomenclature: While the user topic refers to "5-(Boc-amino)thiazole-2-carboxylic acid," standard IUPAC nomenclature and the vast majority of chemical literature identify the molecule as 2-(Boc-amino)thiazole-5-carboxylic acid . This guide will adhere to the standard, scientifically accepted nomenclature.

The Primary Synthetic Pathway

This section details the most efficient and commonly employed route for the target compound. The overall workflow is designed for scalability and high fidelity.

Spectroscopic data of 2-N-Boc-amino-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-N-Boc-amino-thiazole-5-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data for 2-N-Boc-amino-thiazole-5-carboxylic acid, a critical intermediate in the synthesis of kinase inhibitors like Dasatinib.[1][2] Designed for researchers, chemists, and quality control professionals, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to ensure robust structural verification and purity assessment. We will explore the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, explaining the causality behind the observed and predicted spectral features.

Molecular Structure and Spectroscopic Overview

2-N-Boc-amino-thiazole-5-carboxylic acid (MW: 244.27 g/mol , Formula: C₉H₁₂N₂O₄S) is a multi-functionalized heterocycle.[3] Its structural confirmation relies on the unambiguous identification of three key components: the 2-aminothiazole core, the tert-butyloxycarbonyl (Boc) protecting group, and the C5-carboxylic acid moiety. Each functional group provides a distinct and cumulative signature across different spectroscopic techniques, allowing for a confident and self-validating structural assignment.

The overall analytical workflow is designed to provide orthogonal data points, where each technique corroborates the findings of the others, ensuring the highest level of scientific integrity.

Caption: Integration of orthogonal spectroscopic data for structure confirmation.

This integrated approach ensures that the assigned structure is consistent with all experimental observations. The mass spectrum confirms the molecular formula, the IR spectrum confirms the presence of all key functional groups, and the ¹H and ¹³C NMR spectra confirm the precise connectivity and chemical environment of every atom in the molecule. This rigorous, multi-faceted analysis is the cornerstone of modern chemical characterization and is essential for any work intended for regulatory submission or publication.

References

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Retrieved January 20, 2026, from [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2020). EXCLI Journal. Retrieved January 20, 2026, from [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. Retrieved January 20, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Aminothiazole. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

2-N-Boc-amino-thiazole-5-carboxylic acid, 97% | 302964-02-9. (n.d.). Retrieved January 20, 2026, from [Link]

-

5-Thiazolecarboxylic acid, 2-[(2-furanylcarbonyl)amino]-4-methyl-, methyl ester. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 20, 2026, from [Link]

-

Thiazole, 2-amino-5-methyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. (n.d.). accedaCRIS. Retrieved January 20, 2026, from [Link]

Sources

2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid IUPAC name

An In-Depth Technical Guide to 2-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid, a pivotal intermediate in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and critical applications, with a focus on the causal relationships behind the synthetic strategies and its notable role in the development of targeted therapeutics.

Core Compound Identity and Physicochemical Profile

2-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, a common scaffold in pharmacologically active molecules. The structure is characterized by a carboxylic acid at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This Boc protecting group is instrumental, as it temporarily masks the nucleophilicity of the amine, allowing for selective reactions at the carboxylic acid moiety. Its removal under acidic conditions provides a straightforward deprotection strategy, making it an ideal intermediate for multi-step syntheses.[1]

The formal IUPAC name for this compound is 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid .[1][2] It is also commonly referred to by synonyms such as 2-(Boc-amino)thiazole-5-carboxylic Acid and 2-(N-BOC)-Aminothiazole-5-carboxylic acid.[2][3]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid | [1][2] |

| CAS Number | 302964-02-9 | [1][2][4] |

| Molecular Formula | C₉H₁₂N₂O₄S | [1][2] |

| Molecular Weight | 244.27 g/mol | [1][2][4] |

| Appearance | White to off-white or yellowish crystalline powder | [2][4] |

| Melting Point | 220-222 °C (with decomposition) | [4] |

| Purity | Typically ≥98.0% (HPLC) | [2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)O | [2] |

| InChI Key | QNFLEDLPOVONCN-UHFFFAOYSA-N | [1][2] |

| Storage | 2-8°C, under inert atmosphere |

Strategic Synthesis and Mechanistic Insight

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is a well-established multi-step process. The logic of the pathway is to first construct the core 2-aminothiazole-5-carboxylate ring, followed by protection of the amine, and finally, hydrolysis of the ester to yield the target carboxylic acid. This sequence prevents unwanted side reactions, such as self-polymerization or competitive reactions at the amino group during subsequent coupling steps.

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Hantzsch-Type Synthesis)

This foundational step builds the heterocyclic core. The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thiourea derivative.[5] An efficient adaptation for this specific scaffold uses an acrylate precursor.[6]

-

α-Bromination: Ethyl β-ethoxyacrylate is treated with N-bromosuccinimide (NBS) in a suitable solvent system (e.g., dioxane/water) to generate the corresponding α-bromo intermediate in situ. This electrophilic addition to the electron-rich double bond is highly efficient.[6]

-

Cyclocondensation: Thiourea is added to the reaction mixture. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. A subsequent cascade of intramolecular cyclization and dehydration steps yields the stable aromatic thiazole ring.[6] The reaction is typically heated to drive the dehydration and ensure high conversion.[6]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 2: Synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylate (N-Boc Protection)

With the core synthesized, the exocyclic amino group must be protected to prevent it from interfering in subsequent reactions.

-

Dissolve Ethyl 2-aminothiazole-5-carboxylate in a suitable aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF).[7]

-

Add a base, typically a tertiary amine like triethylamine or a catalyst like 4-dimethylaminopyridine (DMAP), to scavenge the acid byproduct.[7]

-

Add di-tert-butyl carbonate ((Boc)₂O) to the solution. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

-

Stir the reaction mixture at room temperature for several hours (e.g., 6-10 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[7]

-

Perform an aqueous workup to remove the base and other water-soluble impurities. The product is typically extracted into an organic solvent like ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected ester.[7]

Protocol 3: Synthesis of 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic Acid (Saponification)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Suspend the ethyl ester precursor in a mixture of methanol and water.

-

Add a stoichiometric excess of a strong base, such as an aqueous solution of sodium hydroxide (NaOH), to the vigorously stirred suspension.[8]

-

Stir the reaction mixture at room temperature overnight. The hydroxide ions perform a nucleophilic acyl substitution on the ester carbonyl, leading to saponification.

-

After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under vacuum to remove the methanol.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 1-2 using a strong acid like 6N HCl. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[8]

-

Collect the resulting solid by filtration, wash thoroughly with deionized water to remove inorganic salts, and dry under vacuum to afford the final product as a white solid.[8]

Analytical Characterization

The identity and purity of 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Key signals include a singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a singlet in the aromatic region (typically 7.5-8.5 ppm) for the proton at the 4-position of the thiazole ring.[1] A broad singlet for the N-H proton is also expected.

-

¹³C NMR: Characteristic signals for the Boc group carbons (quaternary and methyls), as well as the distinct carbons of the thiazole ring and the two carbonyl carbons (one from the Boc group and one from the carboxylic acid).

-

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by strong carbonyl (C=O) stretching vibrations around 1700 cm⁻¹ from both the carboxylic acid and the carbamate. A broad O-H stretch from the carboxylic acid and an N-H stretch around 3300 cm⁻¹ are also key identifying features.[1]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will readily show the molecular ion peak, for instance, at a calculated m/z of 245.05 for [M+H]⁺.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final product, which is typically expected to be >98%.[2][3]

Critical Application in the Synthesis of Dasatinib

This thiazole derivative is most famously utilized as a key building block in the synthesis of Dasatinib , a potent oral dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7][8] The structural integrity of the thiazole core is crucial for the drug's binding affinity and pharmacological activity.

In the synthesis of Dasatinib, the carboxylic acid of the title compound is activated and then coupled with 2-chloro-6-methylaniline to form a critical amide bond.[6][9] This reaction highlights the strategic importance of the Boc protecting group; without it, the 2-amino group would compete during the amide bond formation.

Caption: Role in the synthesis of the anti-cancer drug Dasatinib.

Protocol 4: Amide Coupling for Dasatinib Core Synthesis (Illustrative)

-

The 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

An amide coupling agent is added. Common choices for robust, industrial-scale synthesis include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with an additive like 1-hydroxybenzotriazole (HOBt), or phosphorodichloridic acid phenyl ester (PDCP).[1][9] These reagents activate the carboxylic acid by forming a highly reactive intermediate.

-

2-chloro-6-methylaniline is added to the activated mixture. The aniline's amino group acts as a nucleophile, attacking the activated carbonyl and forming the stable amide bond. A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is often included to neutralize the acidic byproducts.[9]

-

Following the successful coupling, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the 2-amino group, which is then further elaborated in subsequent steps to complete the synthesis of Dasatinib.[6]

Safety and Handling

-

Hazard Identification: This compound may cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool (2-8°C), dry place in a tightly sealed container, preferably under an inert atmosphere like argon to prevent degradation.

Conclusion

2-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is more than just a chemical reagent; it is a testament to the power of strategic molecular design. The careful placement of the carboxylic acid, the stable thiazole core, and the synthetically versatile Boc-protected amine makes it an invaluable and highly sought-after intermediate in pharmaceutical development. Its central role in the scalable synthesis of life-saving drugs like Dasatinib underscores its significance to the field and solidifies its position as a cornerstone building block for modern medicinal chemists.

References

-

ChemBK. (n.d.). 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Retrieved from [Link]

-

An, K., Guan, J., Yu, P., Yang, H., & Wan, R. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2343. Available at: [Link]

-

Lab on a Chip. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.

-

Chemspace. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-4-chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | 302964-02-9 | Benchchem [benchchem.com]

- 2. 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. labsolu.ca [labsolu.ca]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 5-(Boc-amino)thiazole-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 5-(tert-butoxycarbonylamino)thiazole-2-carboxylic acid, a key intermediate in pharmaceutical and medicinal chemistry.[1] Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility and provides a robust experimental framework for researchers to determine solubility in their specific solvent systems. This approach ensures that drug development professionals can generate reliable, application-specific data grounded in sound scientific methodology.

Molecular Structure and its Implications for Solubility

5-(Boc-amino)thiazole-2-carboxylic acid (MW: 244.27 g/mol ) is a solid at room temperature.[1] Its solubility is dictated by the interplay of three key functional groups: the polar, acidic carboxylic acid; the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group; and the heterocyclic thiazole ring.

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents.

-

Boc-Protecting Group (-NHBoc): The Boc group is large and lipophilic, which will contribute to solubility in nonpolar and moderately polar aprotic solvents. It also sterically hinders the amine, reducing its ability to participate in hydrogen bonding.

-

Thiazole Ring: This aromatic heterocycle contributes to the overall polarity of the molecule and can engage in π-π stacking interactions.

The zwitterionic character, common in amino acids, is a crucial consideration.[2][3] The molecule possesses both an acidic proton (carboxylic acid) and a basic site (thiazole nitrogen), which can influence its solubility in different solvent environments, especially in the presence of acidic or basic additives.

Expected Solubility Trends

Based on the principle of "like dissolves like," we can predict general solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule.

-

Moderate Solubility: Likely in alcohols such as methanol and ethanol, where the solvent can hydrogen bond with the carboxylic acid. However, the bulky Boc group may limit extensive solubility. Ethers like Tetrahydrofuran (THF) and ketones like acetone may also show moderate solvating power.

-

Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, which cannot effectively interact with the polar carboxylic acid and thiazole moieties.

The following diagram illustrates the key molecular features of 5-(Boc-amino)thiazole-2-carboxylic acid and their influence on its interaction with different solvent types.

Caption: Factors influencing the solubility of 5-(Boc-amino)thiazole-2-carboxylic acid.

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, the shake-flask method is recommended as it measures thermodynamic (equilibrium) solubility.[4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by analysis of the supernatant.

Materials and Equipment

-

5-(Boc-amino)thiazole-2-carboxylic acid (solid, purity >95%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Sources

- 1. 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid [myskinrecipes.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. who.int [who.int]

A Senior Application Scientist's Technical Guide to 2-N-Boc-amino-thiazole-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-N-Boc-amino-thiazole-5-carboxylic acid, a critical heterocyclic building block in modern medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the practical application, causality, and robust methodologies required for its effective use in a research and development setting.

Core Molecular Identity and Significance

2-N-Boc-amino-thiazole-5-carboxylic acid (CAS No. 302964-02-9) is a bifunctional organic molecule featuring a central thiazole ring.[1][2][3] This heterocyclic core is prevalent in numerous pharmacologically active compounds. The molecule's utility is derived from its two key functional groups:

-

A Carboxylic Acid at the 5-position: This serves as a versatile chemical handle for amide bond formation, a cornerstone of peptide and small-molecule synthesis.[4] The reactivity of this group is typical of aromatic carboxylic acids, allowing for standard coupling reactions.[1][5]

-

A Boc-Protected Amine at the 2-position: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[6][7] Its presence is a deliberate synthetic choice, rendering the highly nucleophilic 2-amino group inert to basic or nucleophilic conditions. This allows for selective reaction at the carboxylic acid moiety. The Boc group's stability under most basic and nucleophilic conditions, coupled with its clean, acid-mediated removal, makes it an excellent tool for orthogonal protection strategies in multi-step synthesis.[6][8]

Its primary role is as an intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents.[4][9][10]

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physical properties is foundational to its proper handling, storage, and application in reactions. The data below has been consolidated from multiple reputable suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 302964-02-9 | [1][2][3][11][12][13][14] |

| Molecular Formula | C₉H₁₂N₂O₄S | [4][9][11][12][13][15] |

| Molecular Weight | 244.27 g/mol | [1][4][9][11][12][13][15][16] |

| Appearance | White to off-white or pale brown solid/powder | [2][3][9] |

| Melting Point | 220-222 °C (with decomposition) | [11][12] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in Chloroform (with heating) and Methanol. | [9] |

| Storage Conditions | Room temperature, under inert atmosphere, in a dark place. | [4][15] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is not merely for confirmation but for a deeper understanding of the molecule's electronic and structural environment. A failure to correctly interpret this data can lead to the use of impure or incorrect starting materials, compromising entire synthetic campaigns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique is paramount for verifying the presence of the key proton environments. In a suitable solvent like DMSO-d₆, one should expect to see:

-

A singlet around ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.[1]

-

A singlet in the aromatic region, typically ~7.5-8.5 ppm , for the lone proton on the thiazole ring.[1]

-

Broad signals for the N-H and COOH protons, which are exchangeable and whose chemical shifts are highly dependent on concentration and residual water.

-

-

¹³C NMR: Provides a carbon fingerprint of the molecule, confirming the core structure. Key expected signals include the carbonyls of the Boc group and carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the thiazole ring.

Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups through their characteristic vibrational frequencies.

-

Expected Peaks:

-

A strong, broad absorption in the ~2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid.

-

A sharp peak around ~3300 cm⁻¹ for the N-H stretch of the carbamate.[1]

-

Two distinct and strong carbonyl (C=O) stretching peaks around ~1700 cm⁻¹ , one for the carboxylic acid and one for the Boc-carbamate.[1]

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and provide fragmentation data that supports the proposed structure.

-

Methodology: Electrospray ionization (ESI) is a suitable method.

-

Expected Ions:

-

[M+H]⁺: Calculated for C₉H₁₃N₂O₄S⁺ at m/z 245.06 .

-

[M+Na]⁺: Often observed at m/z 267.04 .

-

[M+H-Boc]⁺: A characteristic fragment resulting from the loss of the Boc group (100 Da), appearing at m/z 145 .[10] This fragment is a strong indicator of structural integrity.

-

Chemical Reactivity and Stability

A nuanced understanding of a molecule's reactivity is key to designing successful synthetic routes and avoiding costly failures.

-

Carboxylic Acid Moiety: This is the primary site for nucleophilic acyl substitution. It can be readily activated using standard peptide coupling reagents (e.g., HATU, EDCl/HOBt) to form amide bonds.[1] This reaction is the molecule's main purpose. The thiazole ring is electron-withdrawing, which slightly increases the acidity and electrophilicity of the carboxylic acid compared to a simple benzoic acid derivative.

-

Boc-Protected Amine: The Boc group is robust under basic, reductive, and mild nucleophilic conditions.[6] However, it is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in an organic solvent).[7][8] The mechanism involves protonation of the carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[8] Care must be taken during aqueous acidic workups or purification by reverse-phase HPLC using TFA-modified eluents, as premature deprotection can occur.[17]

-

Thiazole Ring: The thiazole ring itself is a stable aromatic system. It is generally resistant to oxidation and reduction under conditions used for modifying the functional groups.

-

Storage and Handling: The compound should be stored under an inert atmosphere at room temperature.[15] While not acutely hazardous according to supplier SDS, standard laboratory precautions such as wearing gloves and eye protection should always be employed.[18][19] Some sources indicate it may cause skin sensitization.

Experimental Workflow: Purity Assessment by HPLC

Directive: Purity is not an assumption; it is a prerequisite. The following protocol describes a self-validating HPLC method for assessing the purity of 2-N-Boc-amino-thiazole-5-carboxylic acid. The inclusion of a system suitability check ensures the trustworthiness of the generated data.

Protocol: Reverse-Phase HPLC Purity Analysis

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid is used as an ion-pairing agent to ensure sharp, symmetrical peak shape for the acidic analyte. It is less aggressive than TFA and minimizes the risk of on-column Boc-group cleavage.[17]

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

-

Dilute as necessary to fall within the detector's linear range.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

-

System Suitability (Self-Validation):

-

Before running samples, perform a blank injection (solvent only) to ensure no system contamination.

-

Inject the sample five consecutive times.

-

Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%. The peak should exhibit a tailing factor between 0.9 and 1.5. This validates that the system is performing consistently and the results are reliable.

-

-

Data Analysis:

Workflow Visualization

Caption: A validated workflow for HPLC purity assessment.

Conclusion

2-N-Boc-amino-thiazole-5-carboxylic acid is more than a catalog chemical; it is a precisely engineered tool for complex organic synthesis. Its value lies in the predictable and differential reactivity of its functional groups, governed by the strategic placement of the Boc protecting group. A thorough understanding of its physical properties, spectroscopic signatures, and chemical stability, validated by robust analytical methods like the HPLC protocol detailed herein, is essential for any researcher aiming to leverage its full potential in drug discovery and development.

References

-

Benchchem. 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | 302964-02-9. 1

-

TCI Chemicals (India) Pvt. Ltd. 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid 302964-02-9. 2

-

Tokyo Chemical Industry Co., Ltd. (APAC). 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid | 302964-02-9. 3

-

ChemBK. 2-tert-Butoxycarbonylamino-thiazole-5-carboxylic acid.

-

MySkinRecipes. 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid. 4

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C?.

-

BLD Pharm. 302964-02-9|2-Boc-Aminothiazole-5-carboxylic acid.

-

TCI Chemicals. SAFETY DATA SHEET - 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid.

-

Chemistry Steps. Boc Protecting Group for Amines.

-

Chem-Impex. Thiazole-5-carboxylic acid.

-

Wikipedia. tert-Butyloxycarbonyl protecting group.

-

IndiaMART. 2-(N-BOC)-Aminothiazole-5-Carboxylic Acid.

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.

-

Sigma-Aldrich. 2-(N-BOC)-Aminothiazole-5-carboxylic acid 302964-02-9.

-

ChemicalBook. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID.

-

ChemicalBook. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID | 302964-02-9.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Aminothiazole-5-carboxylic acid.

-

Labsolu. 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid.

-

ChemicalBook. ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE(302964-01-8) 1H NMR spectrum.

-

ACS Publications. Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light.

-

IndiaMART. Synthonics 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid.

-

Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2-Aminothiazole-5-carboxylic acid.

-

PubChem. Thiazole-5-carboxylic acid.

-

ChemicalBook. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1.

-

Pharmaffiliates. 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid.

-

The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.

Sources

- 1. 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | 302964-02-9 | Benchchem [benchchem.com]

- 2. 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid | 302964-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid | 302964-02-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID [chemicalbook.com]

- 10. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID | 302964-02-9 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. indiamart.com [indiamart.com]

- 13. m.indiamart.com [m.indiamart.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 302964-02-9|2-Boc-Aminothiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 16. labsolu.ca [labsolu.ca]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

The Genesis and Ascendancy of Aminothiazole Carboxylic Acids: A Technical Guide for the Modern Researcher

Abstract

The aminothiazole scaffold, a privileged motif in medicinal chemistry, has given rise to a plethora of therapeutic agents. The strategic incorporation of a carboxylic acid functionality has proven to be a pivotal design element, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of these molecules. This in-depth technical guide navigates the historical landscape of aminothiazole carboxylic acids, from their conceptual emergence in the annals of heterocyclic chemistry to their contemporary applications in drug discovery. We will dissect the seminal synthetic strategies, elucidate the mechanistic underpinnings of these transformations, and provide detailed experimental protocols for the synthesis of key aminothiazole carboxylic acid cores. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this vital class of compounds.

A Historical Overture: From Thiazole's Discovery to the Dawn of Functionalization

The story of aminothiazole carboxylic acids begins with the discovery of the thiazole ring itself. In 1887, Arthur Hantzsch reported a groundbreaking synthesis of thiazoles from α-haloketones and thioamides, a reaction that now bears his name.[1] This seminal work laid the foundation for the systematic exploration of thiazole chemistry.[2] While Hantzsch's initial report did not describe the synthesis of aminothiazole carboxylic acids, the versatility of his method opened the door for future functionalization of the thiazole nucleus.

The early 20th century witnessed a burgeoning interest in heterocyclic compounds, driven by the quest for new dyes, photographic sensitizers, and therapeutic agents.[3] The inherent reactivity of the thiazole ring, particularly its susceptibility to electrophilic substitution and the functionalization of its substituents, made it an attractive target for chemical modification. The introduction of the amino group at the 2-position, readily achieved by using thiourea in the Hantzsch synthesis, provided a key handle for further derivatization.

The precise first synthesis of an aminothiazole carboxylic acid is not marked by a singular, celebrated publication but rather emerged from the methodical expansion of thiazole chemistry. The impetus for incorporating a carboxylic acid moiety likely stemmed from its ability to mimic endogenous amino acids, enhance water solubility, and provide a crucial point for amide bond formation, a cornerstone of medicinal chemistry. Early synthetic efforts would have logically focused on two primary isomers: 2-aminothiazole-4-carboxylic acid and 2-aminothiazole-5-carboxylic acid.

The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis and its Progeny

The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for the construction of the 2-aminothiazole core.[4] Its enduring utility lies in its simplicity, high yields, and the ready availability of starting materials. The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[4]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism, beginning with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

// Reactants reactant1 [label="α-Haloketone"]; reactant2 [label="Thiourea"];

// Intermediates intermediate1 [label="Thiouronium Salt"]; intermediate2 [label="Hydroxythiazoline Intermediate"];

// Product product [label="2-Aminothiazole"];

// Arrows reactant1 -> intermediate1 [label="Nucleophilic Attack"]; reactant2 -> intermediate1; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="Dehydration"]; }